5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, piperazine, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Furan-2-carbonyl Piperazine Intermediate
- Reacting furan-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Synthesis of the Thiophen-2-yl Oxazole Intermediate
- Reacting thiophene-2-carboxylic acid with an appropriate amine to form the corresponding amide.
- Cyclization of the amide to form the oxazole ring using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
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Coupling of Intermediates
- The final step involves coupling the furan-2-carbonyl piperazine intermediate with the thiophen-2-yl oxazole intermediate.
- This step may require a coupling agent and a base, and is typically carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and oxazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced carbonyl group to alcohol.
Substitution Products: Alkylated or acylated derivatives of the piperazine and oxazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
The unique combination of furan, piperazine, thiophene, and oxazole moieties in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile provides it with distinct chemical and biological properties. The presence of the carbonitrile group adds to its reactivity and potential for forming diverse derivatives, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c18-11-12-17(24-15(19-12)14-4-2-10-25-14)21-7-5-20(6-8-21)16(22)13-3-1-9-23-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGBGAOPWIYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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